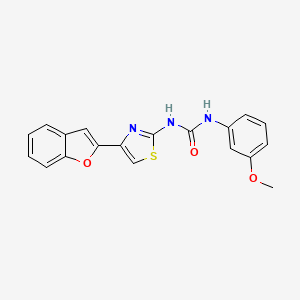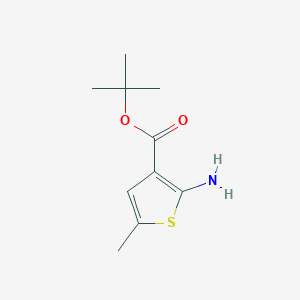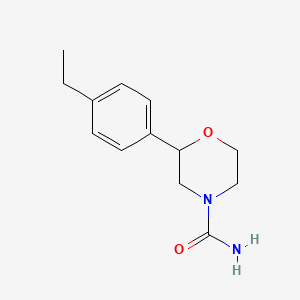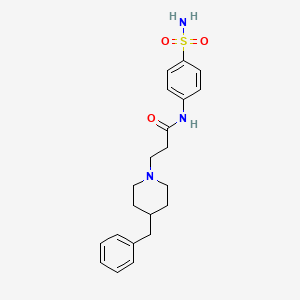
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea is a complex organic compound that features a benzofuran ring, a thiazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and thiazole rings separately, followed by their coupling with the methoxyphenyl urea moiety. Key steps may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving salicylaldehyde and chloroacetic acid.
Formation of Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzofuran and thiazole intermediates with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzofuran-thiazole-urea derivatives.
Scientific Research Applications
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin.
Thiazole Derivatives: Compounds like thiamine and ritonavir.
Uniqueness
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea is unique due to its combined benzofuran-thiazole-urea structure, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-4-6-13(10-14)20-18(23)22-19-21-15(11-26-19)17-9-12-5-2-3-8-16(12)25-17/h2-11H,1H3,(H2,20,21,22,23) |
InChI Key |
OXUNGIJMWUZXNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)

![[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)

![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)



![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)



